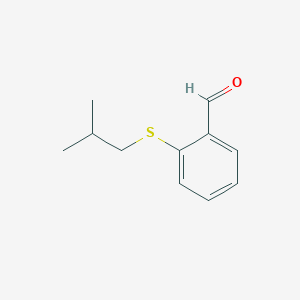

2-(Isobutylthio)benzaldehyde

Vue d'ensemble

Description

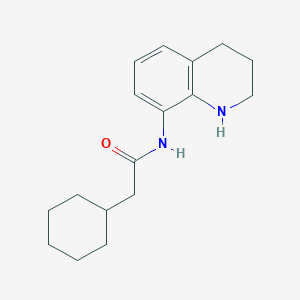

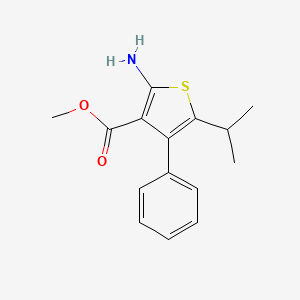

2-(Isobutylthio)benzaldehyde (IBTB) is an organic compound with the chemical formula C11H14OS . It is known as a versatile precursor for the synthesis of complex molecules and is widely used in the pharmaceutical industry, agrochemical industry, and the field of organic pigments.

Molecular Structure Analysis

The molecular structure of 2-(Isobutylthio)benzaldehyde involves a benzaldehyde core with an isobutylthio group attached . Further details about its molecular structure are not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Benzaldehydes serve as fundamental building blocks in synthetic organic chemistry, with broad applications in the synthesis of natural products and pharmaceutical drugs. A study by Boga et al. (2014) highlights a general synthetic methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This method allows for the synthesis of formyl-deuterated, tritiated, and 13C and 14C labeled benzaldehydes with isotopic purity over 99%, offering a versatile route to these important compounds (Boga, Alhassan, & Hesk, 2014).

Catalysis and Oxidation

The oxidation of benzyl alcohol to benzaldehyde is a key reaction in various industries, including cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. Sharma et al. (2012) demonstrated the enhanced oxidative property of mesoporous Ti-SBA-15 treated with chlorosulfonic acid, resulting in increased benzyl alcohol conversion without affecting benzaldehyde selectivity. This work underscores the potential of modified catalysts in improving the efficiency of benzaldehyde production processes (Sharma, Soni, & Dalai, 2012).

Similarly, Iraqui et al. (2020) investigated the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Their study provides insights into the development of more sustainable and efficient catalysts for benzaldehyde production (Iraqui, Kashyap, & Rashid, 2020).

Bioproduction and Enzymatic Processes

The bioproduction of benzaldehyde through microbial biotransformation is an area of growing interest due to its potential for sustainable and environmentally friendly production methods. Craig and Daugulis (2013) explored the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, showcasing the possibility of increasing benzaldehyde production through biotechnological approaches (Craig & Daugulis, 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

- It’s important to note that this compound may bind chemically to free amino groups in proteins or other cellular components .

Target of Action

Pharmacokinetics

- The compound can be absorbed via the gastrointestinal tract, skin, and lungs. It rapidly distributes, especially in the blood and kidneys, and is excreted primarily in urine. Oxidation to benzoic acid or reduction to benzyl alcohol occurs, leading to glucuronic acid conjugates or hippuric acid. Benzyl mercapturic acid is the main excretion product. Irritation of skin, eyes, and respiratory passages; low acute toxicity. Limited evidence of sensitization potential in humans. Weak genotoxic activity in vitro; inactive in the Drosophila test. No evidence of carcinogenic potential from long-term studies .

Propriétés

IUPAC Name |

2-(2-methylpropylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUHCAFTCSSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isobutylthio)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)

![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B1451677.png)

![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)

![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)